molecular formula C9H16N4O6 B095549 5-amino-6-(D-ribitylamino)uracil CAS No. 17014-74-3

5-amino-6-(D-ribitylamino)uracil

Cat. No. B095549
CAS RN: 17014-74-3
M. Wt: 276.25 g/mol
InChI Key: XKQZIXVJVUPORE-RPDRRWSUSA-N
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Description

5-Amino-6-(D-ribitylamino)uracil is a modified nucleobase that could potentially bridge the gap between the RNA world and the DNA-protein world. The molecule is a derivative of uracil, which is one of the four nucleobases in RNA. The substitution at the C-5 and C-6 positions of uracil with various functional groups, including amino groups, suggests a prebiotic relevance and a possible role in the early stages of life's development on Earth .

Synthesis Analysis

The synthesis of 5-substituted uracils, such as 5-Amino-6-(D-ribitylamino)uracil, can occur under prebiotic conditions. Formaldehyde can add to uracil at the C-5 position to produce 5-hydroxymethyluracil, which can further react with nucleophiles like ammonia to yield 5-substituted uracils. These reactions are believed to be robust enough to have occurred on the primitive Earth if uracil was present, leading to a variety of substituted uracils .

Molecular Structure Analysis

The molecular structure of 5-Amino-6-(D-ribitylamino)uracil includes an amino group at the C-5 position and a D-ribitylamino group at the C-6 position. This structure is significant because it incorporates elements that are found in both RNA and proteins, suggesting that such molecules could have played a role in the transition from RNA-based life to life involving DNA and proteins .

Chemical Reactions Analysis

The amino group in position 6 of uracil can undergo substitution reactions. For instance, hydroxylamine and phenylhydrazine can substitute the amino group at the C-6 position of 5-R-uracils (where R can be a hydrogen or a nitroso group), leading to various products. These products include 6-hydroxyaminouracil and 5,6-dihydroxydiiminouracil, which can be further oxidized into different pyrimidine N-oxides . These reactions demonstrate the chemical versatility and reactivity of substituted uracils, which could have implications for prebiotic chemistry and the evolution of early biomolecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-6-(D-ribitylamino)uracil are not detailed in the provided papers, the general properties of substituted uracils can be inferred. Substituted uracils like 5-Amino-6-(D-ribitylamino)uracil are likely to have altered hydrogen bonding capabilities compared to uracil, affecting their base-pairing properties and stability in nucleic acid structures. The presence of additional functional groups may also influence their solubility, reactivity, and interactions with other biomolecules .

Scientific Research Applications

  • Riboflavin Synthesis : 5-amino-6-(ribitylamino)uracil is involved in the biochemical synthesis of riboflavin (vitamin B2). This process involves a complex transformation where two molecules of 6,7-dimethyl-8-ribityllumazine react to form riboflavin and 5-amino-6-(ribitylamino)uracil. The study by Breugst, Eschenmoser, and Houk (2013) explores different mechanistic pathways of this transformation, including nucleophilic catalysis and hydride transfer, using density functional theory (Breugst, Eschenmoser, & Houk, 2013).

  • Substitution Reactions : Yavolovskii and Ivanov (2004) demonstrated the possibility of substituting amino groups in position 6 of 5-R-uracils (R = H, NO) by hydroxylamine and phenylhydrazine, leading to various substituted uracil derivatives. This highlights the reactivity and potential for chemical modifications of 5-amino-6-(D-ribitylamino)uracil (Yavolovskii & Ivanov, 2004).

  • Synthesis of Heterocyclic Compounds : Prajapati, Gohain, and Thakur (2006) reported the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives starting from 6-[(dimethylamino)methylene]amino uracil. This research demonstrates the use of 5-amino-6-(D-ribitylamino)uracil derivatives in the synthesis of biologically significant compounds (Prajapati, Gohain, & Thakur, 2006).

  • Prebiotic Chemistry : Robertson and Miller (1995) explored the prebiotic synthesis of 5-substituted uracils, which is relevant to understanding the origins of life. Their study shows that formaldehyde can add to uracil to produce various substituted uracils, including those with amino groups, under prebiotic conditions. This research provides insight into the chemical evolution of nucleobases (Robertson & Miller, 1995).

  • Enzyme Inhibition : Langen et al. (1967) investigated the inhibitory action of 6-aminothymine and derivatives of 6-aminouracil on thymidine phosphorylase. Their findings are significant for understanding the biochemical interactions and potential therapeutic applications of these compounds (Langen, Etzold, Bärwolff, & Preussel, 1967).

  • Excited State Dynamics : Banyasz et al. (2008) studied the excited state deactivation of two amino-substituted uracils, including 6-aminouracil, in aqueous solution. This research is relevant to understanding the photophysical properties of these compounds (Banyasz, Gustavsson, Keszei, Improta, & Markovitsi, 2008).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-A-RU is an intermediate of bacterial riboflavin, which is used in breast cancer research . It is also used in the study of mucosal-associated invariant T cells (MAIT cells), which represents an intriguing frontier in immunology .

properties

IUPAC Name

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZIXVJVUPORE-RPDRRWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937742
Record name 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Amino-6-ribitylamino uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-amino-6-(D-ribitylamino)uracil

CAS RN

17014-74-3
Record name 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17014-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-ribitylamino uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
K Li, CK Vorkas, A Chaudhry, DL Bell, RA Willis… - PLoS …, 2018 - journals.plos.org
Mucosal-associated invariant T (MAIT) cells are an abundant class of innate T cells restricted by the MHC I-related molecule MR1. MAIT cells can recognize bacterially-derived …
Number of citations: 32 journals.plos.org
M Cushman, F Mavandadi, K Kugelbrey… - The Journal of Organic …, 1997 - ACS Publications
The last step in the biosynthesis of riboflavin is catalyzed by riboflavin synthase, an enzyme which has been observed in a variety of plants and microorganisms. 1-7 In Bacillus subtilis, …
Number of citations: 20 pubs.acs.org
D Schomburg, I Schomburg - Class 2–3.2 Transferases, Hydrolases: EC 2 …, 2013 - Springer
Nomenclature EC number 2.5.1.78 Systematic name 5-amino-6-(d-ribitylamino)uracil butanedionetransferase Recommended name 6,7-dimethyl-8-ribityllumazine synthase Synonyms 6…
Number of citations: 0 link.springer.com
CK Vorkas, K Li, J Aubé, D Fitzgerald… - Open Forum Infectious …, 2016 - academic.oup.com
Background. Mucosal-associated (semi)-invariant T cells (MAIT) are a subset of innate lymphocytes that recognize riboflavin metabolites derived from bacteria and fungi presented on …
Number of citations: 0 academic.oup.com
I vitro Activity, I vivo Activity - targetmol.com
Description: 5-A-RU (5-Amino-6-(D-ribitylamino) uracil), a precursor of bacterial Riboflavin, is a mucosal-associated invariant T (MAIT) cells activator. 5-A-RU forms potent MAIT-…
Number of citations: 0 www.targetmol.com
D Schomburg, I Schomburg - Class 2–3.2 Transferases, Hydrolases: EC 2 …, 2013 - Springer
Nomenclature EC number 2.5.1.77 Systematic name 5-amino-6-(d-ribitylamino)uracil:4-hydroxyphenylpyruvate, 4-methylphenol transferase Recommended name 7,8-didemethyl-8-…
Number of citations: 0 link.springer.com
J Lange, RJ Anderson, AJ Marshall… - ACS Chemical …, 2020 - ACS Publications
Mucosal-associated invariant T (MAIT) cells are antibacterial effector T cells that react to pyrimidines derived from bacterial riboflavin synthesis presented by the monomorphic molecule …
Number of citations: 32 pubs.acs.org
T Yvorra, A Steinmetz, P Retailleau, O Lantz… - European Journal of …, 2021 - Elsevier
MAIT cells are preset αβ T lymphocytes that recognize a series of microbial antigens exclusively derived from the riboflavin biosynthesis pathway, which is present in most bacteria. The …
Number of citations: 8 www.sciencedirect.com
AS Reddy, DL Scott - 2016 - digitalcommons.augustana.edu
In order to take part in a molecular genetics project, it was necessary to learn about Meiothermus ruber, Riboflavin metabolism, and evolutionary descent. In general, bacteria are …
Number of citations: 2 digitalcommons.augustana.edu
IA Rodionova, MW Vetting, X Li, SC Almo… - Nucleic acids …, 2017 - academic.oup.com
Riboflavin (vitamin B2) is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide, which are essential coenzymes in all free-living organisms. Riboflavin …
Number of citations: 25 academic.oup.com

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